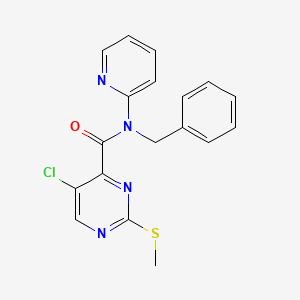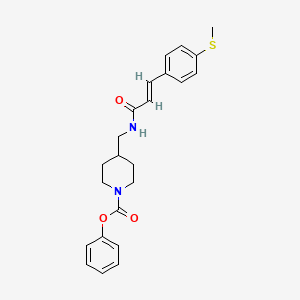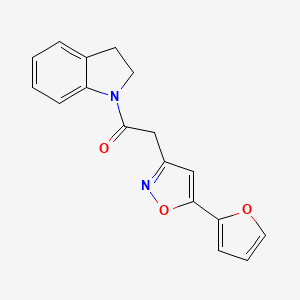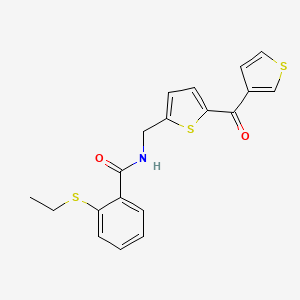
1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used in scientific research to study the central nervous system. The compound has a unique chemical structure that makes it an interesting target for research.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine receptor agonist, which means that it activates these receptors in the brain. This activation leads to an increase in the levels of these neurotransmitters, which can affect mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine are not well characterized. However, it has been shown to increase the levels of serotonin and dopamine in the brain, which can affect mood and behavior. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has a unique chemical structure that makes it an interesting target for research. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and the biochemical and physiological effects are not well characterized. Additionally, the compound has not been extensively studied in humans, so its safety profile is not well established.
Orientations Futures
There are several future directions for research on 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine. One area of research could be to further characterize the biochemical and physiological effects of the compound. Another area of research could be to study the compound in humans to establish its safety profile and potential therapeutic uses. Additionally, the compound could be used as a starting point for the development of new psychoactive substances with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine involves the reaction of 4-fluoroaniline with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine has been used extensively in scientific research to study the central nervous system. It has been shown to have an affinity for the serotonin receptor and the dopamine receptor, which are both involved in regulating mood and behavior. The compound has been used to study the effects of serotonin and dopamine on behavior and mood in animal models.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-3-5-16(6-4-15)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVRYXOPFBIESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)



![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
